MAPKK2 (1-16) (human, mouse, rat)
Description
Overview of the Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade Context
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are fundamental and evolutionarily conserved pathways that transmit signals from the cell surface to the nucleus, influencing a vast array of cellular processes. nih.gov These pathways are typically organized into a three-tiered core module of protein kinases: a MAP Kinase Kinase Kinase (MAP3K or MEKK), a MAP Kinase Kinase (MAPKK or MEK), and a MAP Kinase (MAPK). semanticscholar.org This sequential activation, where each kinase phosphorylates and activates the next in the series, allows for signal amplification and specificity. nih.gov
In mammals, there are several distinct MAPK pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK cascades. semanticscholar.org These pathways are initiated by a wide range of extracellular stimuli, such as growth factors, cytokines, and cellular stress, and their precise regulation is critical for processes like cell proliferation, differentiation, apoptosis, and survival. nih.govsemanticscholar.org Dysregulation of these signaling cascades is frequently implicated in various diseases, including cancer. nih.gov
Core Function of MAPKK2 in ERK1/2 Activation and Signal Transduction
MAPKK2 (MEK2) is a central component of the classical ERK1/2 pathway. elsevierpure.commdpi.com Its primary role is to act as a dual-specificity kinase, meaning it can phosphorylate its substrates on both threonine and tyrosine residues. rndsystems.com The sole known substrates for MEK2 are the MAP kinases ERK1 and ERK2. mdpi.comnih.gov
Upon activation by an upstream MAP3K, such as a member of the Raf kinase family, MEK2 phosphorylates specific threonine and tyrosine residues within the activation loop of ERK1 and ERK2. units.it This dual phosphorylation is an absolute requirement for the activation of ERK1/2. nih.gov Once activated, ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear targets, including transcription factors, thereby propagating the signal downstream to regulate gene expression and other cellular responses. rndsystems.comnih.gov MEK2, along with its close homolog MEK1, thus serves as a critical link, integrating signals from upstream activators and specifically directing them towards the activation of the ERK1/2 MAP kinases.
Historical Perspective on the Identification and Early Characterization of MAPKK2 N-terminal Regions
The existence of a family of MAP kinase activators was suspected due to the complexity of MAPK signaling. In 1993, two distinct human cDNAs encoding for MAP kinase kinases were cloned and characterized, leading to the identification of MEK1 and MEK2. rndsystems.com The MEK2 cDNA was found to encode a 400-amino acid protein that was highly homologous to MEK1. rndsystems.com In the same year, the mouse homolog, Mek2, was also cloned. nih.gov
Early research quickly established that the N-terminal region of MAPKKs was not merely a passive linker but a crucial functional domain. Studies on MEK1, a close relative of MEK2, revealed that its N-terminal domain was essential for binding to its substrate, ERK2. elsevierpure.com This interaction was found to be mediated by a specific docking site, later termed the D-site, located within the N-terminal region. oup.com Subsequent investigations confirmed the presence and significance of a similar conserved N-terminal docking site in MEK2, which is required for its interaction with both ERK1 and ERK2. unc.edu Further characterization of the N-terminus identified a nuclear export signal (NES) within this region (residues 32-44), highlighting its role in controlling the subcellular localization of the kinase. oup.com These early studies laid the groundwork for understanding the N-terminal domain of MEK2 as a multi-functional region critical for substrate recognition and cellular compartmentalization.
Significance of the MAPKK2 (1-16) Peptide Region in Kinase Regulation and Function
The MAPKK2 (1-16) peptide is a critical portion of the larger N-terminal domain and contains a key component of the docking site (D-site) for ERK kinases. oup.com This D-site is characterized by a consensus sequence of basic and hydrophobic amino acids, and the initial residues of MAPKK2 are integral to forming this interaction surface. oup.com
The primary function of this peptide region is to ensure the specific and efficient binding of MEK2 to its substrates, ERK1 and ERK2. elsevierpure.com This tethering function is crucial for several reasons. Firstly, it brings the catalytic domain of MEK2 into close proximity with the activation loop of ERK, facilitating efficient phosphorylation. Secondly, the interaction mediated by this N-terminal region helps to anchor inactive ERK in the cytoplasm, preventing its premature translocation to the nucleus. oup.com The integrity of this docking site, including the 1-16 peptide region, is essential for the ability of MEK2 to activate ERK and to induce downstream biological effects, such as cellular transformation. oup.com Therefore, the MAPKK2 (1-16) peptide, as part of the D-site, acts as a critical regulatory element that governs the specificity and fidelity of the ERK signaling pathway.
Scope and Objectives of Academic Research on MAPKK2 (1-16) Across Human, Mouse, and Rat Orthologs
Academic research on the MAPKK2 (1-16) peptide and its surrounding N-terminal region focuses on several key objectives, driven by the high degree of conservation of this sequence across species, which underscores its fundamental biological importance.
A primary objective is to elucidate the precise molecular mechanisms by which this peptide mediates the interaction between MEK2 and ERK. This includes high-resolution structural studies to visualize the binding interface and mutagenesis studies to identify the specific amino acid residues within the 1-16 sequence that are critical for this interaction.
Furthermore, given the conservation of this peptide, comparative studies across human, mouse, and rat orthologs are crucial. These studies aim to confirm that the function of the MAPKK2 (1-16) peptide is consistent across these species, which is vital for the validation of animal models in studying human diseases related to MAPK signaling. The high degree of homology in this region allows for the extrapolation of findings from model organisms to human physiology and pathology.
The table below illustrates the remarkable conservation of the MAPKK2 (1-16) amino acid sequence among human, mouse, and rat, highlighting its essential role.
| Species | MAPKK2 (1-16) Amino Acid Sequence | UniProt Accession Number |
| Human | MPKKKPTPIQLNPAPD | P36507 |
| Mouse | MPKKKPTPIQLNPAPD | Q63932 |
| Rat | MPKKKPTPIQLNPAPD | P36506 |
This table presents the first 16 amino acids of the Mitogen-Activated Protein Kinase Kinase 2 (MAPKK2) for human, mouse, and rat, demonstrating complete identity across these species.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H144N24O19S/c1-15-45(10)62(74(118)99-56(40-60(84)107)78(122)105-35-22-28-59(105)79(123)124)101-75(119)63(48(13)106)102-70(114)54(38-42(4)5)96-65(109)47(12)92-71(115)57-26-20-34-104(57)77(121)55(39-43(6)7)98-73(117)61(44(8)9)100-72(116)58-27-21-33-103(58)76(120)52(23-16-17-30-82)95-68(112)51(25-19-32-90-81(87)88)94-67(111)50(24-18-31-89-80(85)86)93-64(108)46(11)91-69(113)53(37-41(2)3)97-66(110)49(83)29-36-125-14/h41-59,61-63,106H,15-40,82-83H2,1-14H3,(H2,84,107)(H,91,113)(H,92,115)(H,93,108)(H,94,111)(H,95,112)(H,96,109)(H,97,110)(H,98,117)(H,99,118)(H,100,116)(H,101,119)(H,102,114)(H,123,124)(H4,85,86,89)(H4,87,88,90)/t45-,46-,47-,48+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,61-,62-,63-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKXCGNCPWHOBT-PYEFZQCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H144N24O19S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1790.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Conformational Characteristics of the Mapkk2 1 16 N Terminal Region
Comparative Amino Acid Sequence Analysis of MAPKK2 (1-16) Orthologs
The MAPKK2 protein is highly conserved across various species, including human, chimpanzee, Rhesus monkey, dog, cow, mouse, rat, chicken, and zebrafish. sinobiological.com This high degree of conservation, particularly in functionally significant domains, underscores its critical role in cellular signaling.
Identification of Conserved Residues and Variable Sites Within the Human, Mouse, and Rat MAPKK2 (1-16) Sequence
The amino acid sequences for the full-length MAPKK2 protein in human, mouse, and rat are available from the UniProt database under accession numbers P36507, Q63932, and P36506, respectively. uniprot.orguniprot.orguniprot.org An analysis of the first 16 amino acids of these sequences reveals a high degree of homology.
| Species | MAPKK2 (1-16) Amino Acid Sequence |
| Human | M P K K K P T P I Q L N P A P D G |
| Mouse | M P K K K P T P I Q L N P A P D G |
| Rat | M P K K K P T P I Q L N P A P D G |
As illustrated in the table, the N-terminal 16-amino acid sequence of MAPKK2 is identical across humans, mice, and rats. This absolute conservation highlights the stringent evolutionary pressure on this region, suggesting a functionally critical and structurally constrained role.
Implications of Sequence Homology on Functional Conservation
The complete identity of the MAPKK2 (1-16) sequence among human, mouse, and rat orthologs strongly implies a conserved function. This N-terminal region is known to be involved in protein-protein interactions, specifically with upstream and downstream components of the MAPK signaling cascade. For instance, the N-terminus of MEK proteins contains a docking site for their substrate, ERK (extracellular signal-regulated kinase). sinobiological.com The conserved nature of this 16-amino acid segment suggests that it is an integral part of this docking or another critical interaction domain. Any variation in this sequence would likely disrupt the precise binding required for efficient signal transduction, leading to deleterious effects on the cell. The absolute conservation observed is therefore essential for maintaining the fidelity and efficiency of the MAPK pathway across these species.
Predicted Secondary Structure Elements of the MAPKK2 (1-16) Peptide
Due to its short length and composition, the MAPKK2 (1-16) peptide is predicted to be largely unstructured in isolation, likely adopting a random coil conformation. The high content of proline residues, particularly the Pro-Thr-Pro-Ile-Gln sequence, would disrupt the formation of stable alpha-helices or beta-sheets. Proline's unique cyclic structure introduces kinks into the polypeptide chain, preventing the regular hydrogen bonding patterns necessary for these secondary structures. However, it is important to note that upon interaction with its binding partners, this region may adopt a more defined, albeit transient, structure.
Computational Modeling of MAPKK2 (1-16) Tertiary Structure and Conformational Dynamics
Computational modeling studies of the full-length MEK2 protein have been performed to understand its structure and function. nih.gov While specific high-resolution structural data for the isolated MAPKK2 (1-16) fragment is scarce, homology modeling and molecular dynamics simulations of the entire N-terminal domain can provide insights. These models would likely depict the (1-16) region as a flexible, solvent-exposed loop. The conformational dynamics of this peptide are expected to be high, allowing it to readily adapt its shape to bind to its interaction partners. This inherent flexibility is a common feature of intrinsically disordered regions in proteins, which are often involved in signaling and regulation.
Experimental Approaches for Structural Elucidation of the Isolated MAPKK2 (1-16) Fragment
Experimentally determining the three-dimensional structure of a short, flexible peptide like MAPKK2 (1-16) presents challenges. X-ray crystallography, which requires the molecule to form a well-ordered crystal lattice, is generally not suitable for such peptides.
Nuclear Magnetic Resonance (NMR) spectroscopy is a more appropriate technique for studying the structure and dynamics of small, flexible peptides in solution. NMR can provide information about the average conformation and the degree of flexibility along the peptide backbone.
Circular Dichroism (CD) spectroscopy could also be employed to assess the secondary structure content of the peptide under different conditions (e.g., in the presence of binding partners). While it would likely confirm a predominantly random coil structure in isolation, it could reveal conformational changes upon interaction.
Furthermore, techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could be used to study the binding affinity and kinetics of the MAPKK2 (1-16) peptide with its interacting proteins, indirectly providing information about the functional importance of this region.
Functional Roles and Regulatory Mechanisms of the Mapkk2 1 16 Peptide Region
Contribution to MAP Kinase (MAPK/ERK) Binding and Recruitment
The interaction between a kinase and its substrate is a highly specific event, critical for ensuring the correct propagation of cellular signals. For MAPKK2, its primary substrates are the MAP kinases, ERK1 and ERK2. The N-terminal region of MAPKK2 is essential for this specific interaction, acting as a docking platform to recruit ERK1/2, thereby facilitating their subsequent phosphorylation and activation.
Extensive research has firmly established that the N-terminal, non-catalytic domain of MAPKK family members is responsible for binding to their cognate MAPK substrates. Studies have precisely identified the first 32 amino acids of MAPKK as the MAPK-binding site. uniprot.orguniprot.org This region is both necessary and sufficient for the physical association with MAPK. uniprot.org This interaction is not merely for activation but also plays a role in the subcellular localization of the signaling components. In unstimulated cells, MAPKK2 acts as a cytoplasmic anchor for MAPK, preventing its translocation to the nucleus. uniprot.orguniprot.org This tethering function is mediated by the N-terminal 1-32 residue region, highlighting its dual importance in both catalytic activation and spatial regulation of the MAPK pathway.
Within the broader MAPK-binding region, a short, conserved sequence known as the D-site (or docking site) is the primary recognition motif. This D-site is located within the initial N-terminal segment of MAPKK2, including the 1-16 peptide region. The consensus sequence for D-sites is characterized by a cluster of basic residues followed by a hydrophobic motif, generally conforming to the pattern [K/R]2–3-X1–6-[L/I]-X-[L/I]. The integrity of this D-site is essential for high-affinity binding to ERK1 and ERK2. The N-terminal sequences of MAPKK2 across human, mouse, and rat are highly conserved, underscoring the critical nature of this domain.
| Species | Sequence (1-16) | UniProt ID |
|---|---|---|
| Human | MPKKKPTPIQLNPAPD | P36507 |
| Mouse | MPKKKPTPIQLNPAPD | Q63932 |
| Rat | MPKKKPTPIQLNPAPD | P36506 |
The conserved KKK motif (residues 2-4) and the LNP sequence (residues 9-11) within this region are key components of the D-site that mediate the interaction with a complementary region on the ERK protein known as the common docking (CD) domain.
The D-site within the MAPKK2 (1-16) region acts as a tether, dramatically increasing the efficiency and specificity of ERK1/2 phosphorylation. By ensuring a high local concentration of the substrate (ERK) near the MAPKK2 catalytic domain, the docking interaction is crucial for robust signal transmission.
Research findings have demonstrated that:
Enhanced Phosphorylation: The integrity of the D-site is required for the ability of constitutively active MAPKK2 to stimulate the phosphorylation of ERK in vivo. uniprot.orggenecards.org
Loss of Function: Deletion or mutation of the D-site severely impairs the ability of MAPKK2 to activate ERK. uniprot.org This highlights that the docking interaction is a prerequisite for efficient catalysis.
Specificity: The D-site contributes to the specificity of the MAPK cascade, ensuring that MAPKK2 preferentially binds and activates ERK1 and ERK2 over other MAPKs, such as p38 or JNK.
The primary function of the D-site is to tether its cognate MAPK near the kinase domain of MAPKK2. uniprot.org This proximity effect is sufficient to account for the significant contribution of the docking site to the catalytic efficiency of the phosphorylation reaction.
Involvement in Intramolecular Autoinhibition and Kinase Domain Interaction
In many protein kinases, non-catalytic domains can fold back to interact with the kinase domain, creating an autoinhibited state that prevents activity in the absence of an upstream signal. This is a common mechanism for maintaining kinases in a quiescent state.
While autoinhibition by N-terminal or C-terminal domains is a well-established regulatory mechanism for several kinase families, including some MAPKKKs, this role is not well-characterized for the N-terminal 1-16 region of MAPKK2. alliancegenome.org Current research has largely focused on the D-site's role as a docking platform for ERK rather than as an intramolecular inhibitory domain. Structural and simulation studies suggest that the N-terminal region of MAPKK2 is highly flexible. nih.gov This inherent flexibility may not be conducive to forming the stable, inhibitory interaction with the kinase domain that is characteristic of classic autoinhibition. Therefore, in quiescent states, the primary regulatory function of the MAPKK2 N-terminus appears to be the cytoplasmic anchoring of ERK, rather than direct allosteric inhibition of its own catalytic domain.
Direct, stable interaction of the N-terminal 1-16 region with the local MAPKK2 kinase domain for the purpose of autoinhibition has not been clearly demonstrated. The principal interaction mediated by this region is an intermolecular one with the downstream substrate, ERK. The flexible nature of the N-terminus likely allows it to extend from the kinase core and act as a "fishing line" to capture and bind ERK molecules. nih.gov Once ERK is tethered via the D-site, this proximity facilitates its presentation to the active site of the MAPKK2 kinase domain for phosphorylation. While allosteric inhibitors that bind to a pocket near the kinase domain are known to regulate MAPKK2 activity, these are typically external molecules, and a similar regulatory mechanism involving the endogenous N-terminal peptide (1-16) has not been established.
Role in Regulating MAPKK2 and MAPK Subcellular Localization
The subcellular distribution of the MAPK cascade components is tightly controlled. In unstimulated cells, MAPK is predominantly found in the cytoplasm. nih.gov Upon stimulation, MAPK translocates to the nucleus to phosphorylate target transcription factors, while MAPKK2 remains in the cytoplasm. nih.govembopress.org The N-terminal region of MAPKK2 is central to maintaining this spatial separation.
The MAPKK2 (1-16) peptide is part of a larger N-terminal domain, encompassing residues 1-32, that functions as a specific binding site for MAPK. nih.gov This physical association is the primary mechanism for retaining MAPK in the cytoplasm in quiescent cells. nih.govembopress.org By binding to MAPK, MAPKK2 acts as a cytoplasmic anchoring protein, effectively preventing the nuclear translocation of its substrate. nih.govembopress.org
Experimental evidence has demonstrated that the N-terminal portion of MAPKK containing the MAPK-binding site is essential for this cytoplasmic tethering. nih.gov The interaction ensures that MAPK is sequestered away from its nuclear targets until an appropriate upstream signal is received. embopress.org The dissociation of the MAPKK2-MAPK complex is a critical prerequisite for the nuclear accumulation of MAPK following the activation of the signaling pathway. nih.govembopress.org Therefore, the region containing the (1-16) peptide is indispensable for the basal cytoplasmic localization of MAPK.
Located near the N-terminal MAPK-binding domain is a nuclear export signal (NES), specifically identified within residues 33-44 of MAPKK2. nih.govembopress.org This NES is responsible for the active export of MAPKK2 from the nucleus, ensuring its own steady-state localization in the cytoplasm. nih.gov
The functional significance of the MAPKK2 (1-16) region is intrinsically linked to the activity of this proximal NES. While the NES dictates the cytoplasmic residency of MAPKK2 itself, the MAPK-binding domain (containing the 1-16 sequence) extends this control to MAPK. nih.govembopress.org A peptide that includes both the MAPK-binding site and the NES has been shown to be sufficient to retain MAPK in the cytoplasm. nih.gov This indicates a cooperative mechanism where MAPKK2, by virtue of its own continuous nuclear export, also mediates the cytoplasmic retention of its bound MAPK. embopress.orgnih.gov In essence, the NES ensures MAPKK2 is in the cytoplasm, and the (1-16) region, as part of the binding domain, ensures MAPK stays with it. This interplay reveals a dual function for MAPKK2: it is not only a direct activator of MAPK but also a key regulator of its subcellular location. nih.govembopress.org
Key Functional Regions of the MAPKK2 N-Terminus
| Functional Domain | Residue Location | Primary Function |
|---|---|---|
| MAPK-Binding Domain | 1-32 | Binds directly to MAPK, acting as a cytoplasmic anchor. nih.gov |
Post Translational Modifications Ptms Affecting the Mapkk2 1 16 N Terminal Region
Analysis of Phosphorylation Sites and Their Functional Consequences within MAPKK2 (1-16)
Phosphorylation is a primary mechanism for regulating the activity of kinases within the MAPK cascade. While the activation of MAPKK2 itself is dependent on phosphorylation by upstream kinases like RAF at serine and threonine residues in its activation loop, phosphorylation events outside this loop, particularly in the N-terminal region, can also play significant regulatory roles. nih.govunimod.org
Identification of Putative Phosphorylation Residues in the N-terminus
The MAPKK2 (1-16) fragment (MPKKKPTPIQLNPAPD) contains one threonine residue at position 7 (Thr7), which represents a potential site for phosphorylation. While large-scale phosphoproteomic studies have identified numerous phosphorylation sites on MAPKK2, specific experimental evidence pinpointing Thr7 as a phosphorylation site in human, mouse, or rat is currently limited in available literature. However, the conservation of this residue suggests a potential functional role. The presence of a proline residue at position 8 (Pro8) immediately following Thr7 is significant, as proline-directed kinases are a major class of signaling enzymes.
It is well-established that MAPKs are activated by the dual phosphorylation of threonine and tyrosine residues within a conserved TXY motif in their activation loop. nih.govnih.gov The phosphorylation of MAPKKs themselves is also a critical activation step. nih.gov While the primary activating phosphorylation sites on MAPKK2 are outside the 1-16 region, regulatory phosphorylation at N-terminal sites cannot be discounted and may be mediated by other kinases involved in pathway crosstalk.
Impact of N-terminal Phosphorylation on MAPKK2 Activity and Interactions
The N-terminus of MAPKK2 contains a crucial docking site (D-site) that mediates its interaction with and subsequent phosphorylation of ERK kinases. capes.gov.brnih.gov The integrity of this D-site is essential for the efficient activation of ERK and for anchoring unphosphorylated ERK in the cytoplasm. capes.gov.br Although the precise boundaries of the D-site are not fully defined in the context of the 1-16 fragment, any PTM within or near this site, such as the potential phosphorylation of Thr7, could significantly modulate this interaction.
Phosphorylation could induce a conformational change in the N-terminus, thereby altering its affinity for ERK. This could either enhance or inhibit the formation of the MAPKK2-ERK complex, providing a mechanism to fine-tune the strength and duration of MAPK signaling. For instance, phosphorylation might be required to relieve an inhibitory constraint or, conversely, to create a steric hindrance that prevents ERK binding. While direct evidence for Thr7 phosphorylation is pending, the functional importance of the N-terminal docking domain underscores the potential impact of such a modification.
Ubiquitination of N-terminal Lysine (B10760008) Residues and its Regulatory Role
Ubiquitination, the covalent attachment of ubiquitin to substrate proteins, is a versatile PTM that can regulate protein stability, localization, and activity. nih.gov While often associated with targeting proteins for proteasomal degradation, non-degradative ubiquitination also serves as a critical regulator in signaling pathways.
Mechanisms of Ubiquitin Ligase Recognition of the MAPKK2 N-terminus
The MAPKK2 (1-16) fragment is notably rich in lysine residues, with a KKK motif at positions 3, 4, and 5. These lysines are potential acceptor sites for ubiquitin. The process of ubiquitination is catalyzed by a cascade of E1 (activating), E2 (conjugating), and E3 (ligating) enzymes, with the E3 ligase providing substrate specificity. While specific E3 ligases that target the N-terminal lysines of MAPKK2 have not been definitively identified, several ubiquitin ligases and deubiquitinating enzymes (DUBs) are known to regulate the MAPK pathway. For example, the deubiquitinase USP21 has been shown to stabilize MEK2, and various E3 ligases like the Nedd4 family are known to target components of receptor tyrosine kinase pathways that feed into MAPK signaling. nih.gov
In some cases, ubiquitination can occur on the N-terminal α-amino group of the protein itself, a process known as N-terminal ubiquitination. nih.gov However, the presence of three proximal internal lysine residues makes them prime candidates for modification. The recognition of these sites by an E3 ligase would likely depend on the local protein structure and the presence of specific recognition motifs, which may only become accessible under certain cellular conditions or following other PTMs (e.g., phosphorylation).
Effects of N-terminal Ubiquitination on MAPKK2 Stability and Pathway Fidelity
Ubiquitination of the N-terminal region of MAPKK2 could have several regulatory consequences. The most well-known function of polyubiquitination is to target proteins for degradation by the proteasome, which would serve as a mechanism to downregulate MAPKK2 levels and terminate signaling.
Alternatively, non-degradative ubiquitination (such as monoubiquitination or K63-linked polyubiquitination) could modulate MAPKK2 function. For example, ubiquitination within the N-terminal docking domain could directly interfere with or enhance the binding of ERK, thereby modulating pathway fidelity and signal strength. It could also create a scaffold for the recruitment of other signaling proteins, facilitating the assembly of larger complexes. While a known ubiquitination site on human MAPKK2 is Lys88, which is outside the 1-16 fragment, the possibility of ubiquitination at the N-terminal K3/K4/K5 cluster remains an area for further investigation. unimod.org The study of ubiquitination on specific lysine residues is complex, often requiring mass spectrometry-based approaches to pinpoint the exact sites of modification. capes.gov.brnih.gov
Investigation of Other Post-Translational Modifications on the MAPKK2 (1-16) Fragment
Beyond phosphorylation and ubiquitination, other PTMs could also target the N-terminal region of MAPKK2, adding further layers of regulation.
Acetylation: The N-terminal methionine (Met1) is a potential site for N-terminal acetylation, a common modification affecting a large portion of eukaryotic proteins. nih.gov This process, catalyzed by N-terminal acetyltransferases (NATs), occurs co-translationally and can influence protein stability, folding, and interactions. drugbank.com Acetylation of the initial methionine depends on the nature of the second amino acid; in MAPKK2, the second residue is proline, which generally disfavors the removal of methionine, making the Met1 itself a candidate for acetylation. unimod.orgnih.gov Additionally, the lysine residues (K3, K4, K5) could be subject to acetylation by lysine acetyltransferases. Acetylation neutralizes the positive charge of lysine, which could impact protein-protein interactions, similar to phosphorylation. For instance, bacterial effectors like YopJ can acetylate serine/threonine residues in the activation loop of MEK2, inhibiting its activation, demonstrating that MEK2 is a target for acetylation, although this known example is outside the N-terminal region. unimod.org
SUMOylation: SUMOylation is the attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target lysines. nih.gov It is often involved in regulating protein localization, stability, and transcriptional activity. nih.gov The lysine residues at positions 3, 4, and 5 are putative sites for SUMOylation. SUMOylation and ubiquitination can be competitive, sometimes targeting the same lysine residues and leading to different functional outcomes. uniprot.orgnih.gov For example, SUMOylation of a protein might protect it from ubiquitin-mediated degradation. While there is evidence for crosstalk between the SUMO and MAPK pathways, direct evidence for SUMOylation of the MAPKK2 N-terminus is not yet established. uniprot.org
Glycosylation: O-linked glycosylation can occur on serine or threonine residues. The Thr7 residue in the MAPKK2 (1-16) fragment is a potential site for O-linked glycosylation. This type of modification does not have a strict consensus sequence but is often found in proline-rich regions, which is consistent with the TPI sequence in MAPKK2. nih.govpeakproteins.com General protein glycosylation has been shown to be important for proper MAPK signaling fidelity. nih.gov More specifically, O-GlcNAcylation of MEK2 has been reported to promote the proliferation and migration of breast cancer cells, indicating that MAPKK2 is indeed a glycoprotein. nih.gov Whether the Thr7 residue is a site for such modification requires further experimental validation, but if so, it could impact protein folding, stability, and interactions with other molecules.
Interactive Data Tables
Table 1: Potential PTMs in MAPKK2 (1-16) Fragment (Sequence: MPKKKPTPIQLNPAPD) This table summarizes the potential post-translational modifications on the N-terminal 16 amino acids of MAPKK2, which is conserved in humans, mice, and rats.
| Position | Residue | Potential PTM | Notes |
| 1 | M (Met) | N-terminal Acetylation | Common modification on initiator methionine. |
| 3 | K (Lys) | Ubiquitination, Acetylation, SUMOylation | Part of a KKK motif, a potential target for multiple PTMs. |
| 4 | K (Lys) | Ubiquitination, Acetylation, SUMOylation | Part of a KKK motif. |
| 5 | K (Lys) | Ubiquitination, Acetylation, SUMOylation | Part of a KKK motif. |
| 7 | T (Thr) | Phosphorylation, O-linked Glycosylation | Located near a proline (P8), suggesting a potential site for proline-directed kinases or glycosyltransferases. |
Table 2: Summary of Functional Implications of N-terminal PTMs This table outlines the potential functional consequences of post-translational modifications on the N-terminus of MAPKK2, based on known functions of these PTMs and the role of the N-terminal domain.
| PTM Type | Potential Effect on MAPKK2 | Mechanism |
| Phosphorylation | Modulation of ERK1/2 binding and activation | Alters conformation of the N-terminal docking site, affecting substrate interaction. |
| Ubiquitination | Regulation of protein stability; Modulation of signaling complex formation | Can target MAPKK2 for proteasomal degradation or serve as a scaffold for other proteins. |
| Acetylation | Alteration of protein interactions and stability | N-terminal acetylation can influence protein half-life. Lysine acetylation neutralizes charge, potentially affecting ERK docking. |
| SUMOylation | Regulation of stability and localization; Crosstalk with ubiquitination | May compete with ubiquitination for the same lysine residues, potentially protecting the protein from degradation. |
| Glycosylation | Modulation of protein folding, stability, and interactions | Addition of glycan moieties can affect protein conformation and its ability to interact with substrates or regulatory proteins. |
Detection and Characterization of Novel N-terminal PTMs
The primary post-translational modification identified within the N-terminal 1-16 region of human, mouse, and rat MAPKK2 is N-terminal acetylation (NTA). Specifically, the initiator methionine (Met-1) is acetylated, a common modification for a vast number of eukaryotic proteins.
N-terminal Acetylation of MAPKK2:
| Species | Modification | Site | Evidence |
| Human | N-acetylmethionine | Met-1 | UniProt |
| Mouse | N-acetylmethionine | Met-1 | High conservation |
| Rat | N-acetylmethionine | Met-1 | High conservation |
This table summarizes the known N-terminal acetylation of MAPKK2.
The high degree of sequence conservation in the N-terminal region of MAPKK2 across these species strongly suggests that N-terminal acetylation is a conserved feature.
Detection Methodologies: The identification of N-terminal acetylation on MAPKK2, like many other proteins, is primarily achieved through mass spectrometry-based proteomic approaches. In these methods, proteins are enzymatically digested into smaller peptides. The resulting peptide mixture is then analyzed by a mass spectrometer. The addition of an acetyl group (CH3CO) to the N-terminal amino acid results in a characteristic mass shift of 42.0106 Da, which can be detected with high accuracy. Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptide, allowing for precise localization of the acetylation to the N-terminal residue.
While N-terminal acetylation is the most prominently documented PTM in this region, the search for other, potentially novel, modifications is an ongoing area of research. Advanced mass spectrometry techniques, including high-resolution instruments and specialized data analysis software, are crucial for identifying less common or transient PTMs that may also play a role in regulating MAPKK2 function.
Functional Implications for N-terminal Structure and Protein Interactions
The N-terminal region of MAPKK2, particularly the segment from amino acids 1 to 32, serves as a critical docking site for its substrate, Mitogen-activated Protein Kinase (MAPK). nih.gov This interaction is essential for the proper functioning of the MAPK signaling cascade, a fundamental pathway involved in cell proliferation, differentiation, and stress responses.
Structural Impact of N-terminal Acetylation: N-terminal acetylation can have significant effects on the structure and function of proteins. The addition of an acetyl group neutralizes the positive charge of the N-terminal amino group and increases its hydrophobicity. nih.gov This modification can stabilize the secondary structure of the protein, particularly alpha-helices, by providing an additional hydrogen bond acceptor. nih.gov While a specific high-resolution structure of the N-acetylated MAPKK2 (1-16) peptide is not currently available, the general principles of N-terminal acetylation suggest that it likely contributes to a more defined and stable conformation of this region. This structural stabilization could be crucial for facilitating its interaction with MAPK.
Role in Protein Interactions: The N-terminal docking site of MAPKK2 is indispensable for its ability to bind to and phosphorylate MAPK. nih.gov The integrity of this site is required for the efficient activation of ERK (a type of MAPK) and for anchoring unphosphorylated ERK in the cytoplasm. nih.gov The N-terminal acetylation of MAPKK2 is thought to play a role in modulating this interaction. By altering the charge and conformation of the N-terminus, acetylation can influence the binding affinity and specificity between MAPKK2 and MAPK. A stabilized N-terminal structure may present an optimal interface for recognition by MAPK, thereby ensuring efficient and specific signal transduction.
The interaction between MAPKK2 and MAPK is a key regulatory point in the signaling pathway. The dissociation of the complex is a regulated event that allows the activated MAPK to translocate to the nucleus and phosphorylate its targets. Therefore, the PTMs within the N-terminal docking domain of MAPKK2, including the conserved N-terminal acetylation, are critical for the precise control of this vital cellular signaling cascade.
Protein Protein Interactions Involving the Mapkk2 1 16 N Terminal Domain
Direct Binding with MAP Kinase (ERK) Isoforms
The primary and most well-characterized interaction of the MAPKK2 N-terminus is with its downstream targets, the Extracellular signal-regulated kinases ERK1 and ERK2. This interaction is essential for the efficient phosphorylation and activation of ERK by MAPKK2. The N-terminal region of MAPKK2 contains a specific docking site, often referred to as a D-motif, which binds to a corresponding common docking (CD) groove on the ERK protein. This binding properly orients the catalytic domain of MAPKK2 with the activation loop of ERK, facilitating signal transmission.
The interaction between MAPKK2 and ERK isoforms is characterized as a stable, high-affinity association. Studies on the broader N-terminal domain (residues 1-32) of the highly similar MAPKK1 have shown that this region is both necessary and sufficient for binding to MAPK. nih.govembopress.org This binding is crucial for MAPKK2 to function as a cytoplasmic anchor for inactive ERK, preventing its premature nuclear translocation. nih.govembopress.org Upon receiving an upstream signal, the activation of the cascade leads to the dissociation of the MAPKK2-ERK complex, allowing activated ERK to move to the nucleus. nih.gov
The integrity of the N-terminal docking site is indispensable for MAPKK2 function. Research on the closely related MAPKK1 has demonstrated that deletion of the N-terminal ERK-binding domain significantly impairs its ability to phosphorylate ERK2 in vitro and to stimulate ERK2 activation in living cells. mdpi.com Furthermore, a peptide corresponding to this N-terminal binding site can act as a competitive inhibitor, blocking the phosphorylation of MAPKK1 by ERK2, which is a key feedback mechanism. mdpi.com
Conversely, mutations within the docking groove of ERK2 can also disrupt its interaction with MAPKK2. Studies on ERK2 have shown that mutating key residues in its own N-terminal domain (specifically amino acids 19-25) inhibits its ability to bind to MAPKK2 in vivo. nih.gov This highlights the reciprocal nature of the interaction, where specific residues on both proteins are essential for forming a functional signaling complex.
Table 1: Key Regions Involved in the MAPKK2-ERK Interaction
| Interacting Protein | Binding Region/Domain | Function | Supporting Evidence |
|---|---|---|---|
| MAPKK2 | N-terminal Docking Site (approx. residues 1-16) | Binds to ERK's CD groove, essential for ERK activation, acts as a cytoplasmic anchor. | nih.govembopress.orgmdpi.com |
| ERK2 | Common Docking (CD) Groove & N-terminal residues (19-25) | Binds to MAPKK2's N-terminal docking site, required for its own activation. | nih.govembopress.org |
Interaction with Upstream Kinases and Regulatory Proteins (e.g., RAF, KSR1/2, MORG1, SGK1, GLS)
The MAPKK2 N-terminus is also implicated in the formation of larger multi-protein signaling complexes, often referred to as signalosomes. These complexes ensure that the correct kinases are sequentially activated and prevent crosstalk with other pathways.
The Kinase Suppressor of Ras (KSR) proteins are crucial scaffold proteins that bring together the components of the MAPK cascade: RAF, MEK (MAPKK), and ERK. The interaction between MAPKK2 and KSR is fundamental to this process. Recent findings have challenged the simple model of KSR merely acting as a passive scaffold. Instead, evidence suggests a more dynamic, allosteric mechanism where the binding of MAPKK2 to the kinase domain of KSR1 induces a conformational change that drives the heterodimerization of KSR1 with BRAF. nih.gov This dimerization, in turn, allosterically stimulates BRAF's catalytic activity, leading to the phosphorylation of other "substrate" MAPKK2 molecules. nih.gov
While the primary binding of MAPKK2 to KSR involves the kinase domains, the N-terminal regions of the interacting proteins play a crucial role in specifying the assembly of the complex. The selective heterodimerization between BRAF and KSR1 is specified by direct contacts between the N-terminal regulatory regions of both proteins. nih.gov This ensures the correct architecture of the signalosome, positioning BRAF to be activated and to subsequently activate MAPKK2. Therefore, while not a direct binding site for KSR, the N-terminal domain of MAPKK2 is part of a larger molecular assembly whose formation is dictated by N-terminal interactions of other core components.
The N-terminal 1-16 domain of MAPKK2 is central to the spatiotemporal control of MAPK signaling. Its role as a cytoplasmic anchor for ERK is a key example. nih.govembopress.org In unstimulated cells, this interaction sequesters ERK in the cytoplasm. Upon stimulation, the signal cascade triggers the phosphorylation and activation of ERK, leading to its dissociation from MAPKK2 and its subsequent translocation into the nucleus to phosphorylate target transcription factors. nih.gov
The formation of tripartite complexes, such as MEKK-MAPKK-MAPK, is a recurring theme in MAPK signaling that enhances efficiency and specificity. nih.gov The interactions facilitated by the MAPKK2 N-terminus are integral to the assembly of these modules. By binding ERK and participating in larger KSR-RAF-MEK supercomplexes, the N-terminus helps ensure the rapid and localized activation of the pathway in response to specific stimuli, such as growth factors. nih.govnih.gov This modularity allows the same core kinase cassette to be used in different cellular contexts to produce distinct biological outcomes. nih.gov
Novel Interaction Partners of the MAPKK2 (1-16) Region
While the interactions with ERK, RAF, and KSR are well-established, research continues to identify new binding partners for MAPKK2, although the specific involvement of the 1-16 N-terminal region is not always fully delineated.
Gene-level interaction data has suggested potential associations between MAPKK2 and other signaling proteins. For example, studies have identified a direct interaction between MAPKK2 and the serine/threonine kinase AKT. nih.gov This interaction appears to influence cell migration and adhesion. Another identified partner is the SAM and SH3 domain-containing protein 1 (SASH1). nih.gov
However, direct evidence confirming that the N-terminal 1-16 amino acid sequence of MAPKK2 is the primary binding site for these novel partners is currently lacking. Further research, such as peptide pull-down assays using the MAPKK2 (1-16) sequence and mutational analysis, is required to determine if this specific region mediates these newly discovered interactions. The identification of such partners could reveal previously unknown functions and regulatory mechanisms for MAPKK2, potentially linking the core MAPK cascade to other critical cellular pathways. For instance, the serum- and glucocorticoid-inducible kinase 1 (SGK1) has been shown to localize to the outer mitochondrial membrane via its own N-terminal sequence (residues 17-32), highlighting how N-terminal domains can dictate specific subcellular localizations and functions. nih.gov Whether a similar mechanism links MAPKK2 to other organelles or pathways via novel N-terminal interactions remains an active area of investigation.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Mitogen-activated protein kinase kinase 2 (MAPKK2 / MEK2) |
| Extracellular signal-regulated kinase (ERK1 / ERK2) |
| RAF (specifically BRAF) |
| Kinase Suppressor of Ras (KSR1 / KSR2) |
| Microphthalmia-associated transcription factor (MITF) |
| AKT (Protein Kinase B) |
| SAM and SH3 domain containing 1 (SASH1) |
Identification of Uncharacterized Proteins Interacting with the N-terminal Peptide
Recent advances in proteomic techniques have enabled the discovery of previously unknown protein-protein interactions. Methodologies such as yeast two-hybrid (Y2H) screens and affinity purification-mass spectrometry (AP-MS) are powerful tools for identifying novel interactors. nih.govthermofisher.comresearchgate.net The Y2H system allows for the detection of binary protein interactions in a cellular context, while AP-MS can identify proteins that are part of a larger complex with a protein of interest. nih.govwikipedia.orgnih.gov
A significant study employing crosslinking and tandem affinity purification coupled to mass spectrometry (XL-TAP-MS) on the MKK2-MPK4 signaling module in Arabidopsis thaliana has provided a list of novel MKK2-interacting proteins. nih.govnih.govbohrium.com This approach allows for the capture of both stable and transient interactions in a near-native environment. While this research was conducted in a plant model, the high degree of conservation in MAPK signaling pathways across eukaryotes suggests that homologous interactions may occur in mammals. The study identified nine proteins that specifically interact with MKK2. nih.gov
Table 1: Uncharacterized Proteins Identified as Interacting with MKK2 in Arabidopsis thaliana
| Protein Identifier | Protein Name/Description | Proposed Function Category |
|---|---|---|
| AT1G01540 | PATL1 (Patellin-1) | Vesicle trafficking |
| AT1G04090 | Unknown protein | - |
| AT1G16570 | ATF6 (Activating transcription factor 6) | Transcription factor |
| AT2G39940 | ATX1 (Trithorax-like protein 1) | Chromatin remodeling |
| AT3G09820 | RIN4 (RPM1-interacting protein 4) | Immune response |
| AT4G21390 | ATEXO70B2 (Exocyst subunit EXO70 family protein B2) | Exocytosis |
| AT5G03540 | ATG8E (Autophagy-related protein 8E) | Autophagy |
| AT5G44560 | Unknown protein | - |
| AT5G54630 | ATIRE (IRE1b-interacting protein) | Stress response |
Functional Characterization of Newly Identified N-terminal Interaction Networks
The identification of novel interacting partners is the first step toward understanding the broader functional network of the MAPKK2 N-terminal domain. The functional characterization of these interactions provides insights into how MAPKK2 integrates into various cellular processes beyond its canonical role in the MAPK cascade.
The interactors identified in the Arabidopsis study point towards a role for MKK2 in a diverse range of cellular functions. nih.gov Many of these proteins are implicated in biotic and abiotic stress responses, which aligns with the known functions of MAPK signaling pathways in plants. nih.govnih.gov For instance, the interaction with RIN4, a key regulator of plant immunity, suggests a direct link for MKK2 in defense signaling. nih.gov Similarly, the interaction with proteins involved in vesicle trafficking (PATL1, ATEXO70B2), autophagy (ATG8E), and stress responses (ATIRE) indicates that MAPKK2 may play a role in coordinating cellular responses to environmental challenges at multiple levels. nih.govnih.gov
The functional network emerging from these findings suggests that the N-terminal domain of MAPKK2 acts as a scaffold, bringing together a diverse set of proteins to modulate cellular processes in response to external stimuli. The phosphorylation of these interacting proteins by MAPKK2 or its downstream kinase, MAPK4, could be a mechanism for regulating their activity and orchestrating a coordinated cellular response. nih.gov
Table 2: Functional Categories of Newly Identified MKK2 Interactors
| Functional Category | Interacting Proteins | Potential Role of Interaction |
|---|---|---|
| Vesicle Trafficking | PATL1, ATEXO70B2 | Regulation of protein and lipid transport to and from the plasma membrane. |
| Transcriptional Regulation | ATF6 | Modulation of gene expression in response to stress. |
| Chromatin Remodeling | ATX1 | Epigenetic regulation of gene expression. |
| Immune and Stress Response | RIN4, ATIRE | Direct involvement in signaling pathways related to pathogen defense and cellular stress. nih.gov |
| Autophagy | ATG8E | Regulation of cellular degradation and recycling pathways. |
Further research, including targeted mutational analyses of the MAPKK2 (1-16) domain and in vivo validation of these interactions in human, mouse, and rat models, is necessary to confirm the conservation and specific functional roles of these novel interaction networks in mammals.
Biological Significance and Pathway Integration of Mapkk2 N Terminal Regulation
Contribution to Cell Cycle Progression and Regulation
The N-terminal domain of MAPKK2 is instrumental in the precise control of the cell cycle, ensuring the orderly transition between its different phases. This regulation is primarily achieved through its influence on the activity of the downstream Mitogen-Activated Protein Kinases (MAPKs), which in turn phosphorylate a multitude of substrates involved in cell cycle machinery.
Role in Modulating G1 and G2/M Transition Dynamics via MAPK Regulation
The progression through the G1 and G2/M checkpoints is a tightly regulated process, and the MAPK pathway, under the control of MAPKK2, plays a pivotal role. The N-terminal of MAPKK2 contains a crucial docking site (D-site) that is essential for binding to its downstream targets, the Extracellular signal-Regulated Kinases (ERKs). The integrity of this D-site is a prerequisite for the efficient phosphorylation and activation of ERK. nih.gov Activated ERK then translocates to the nucleus and cytoplasm to phosphorylate key regulators of the cell cycle.
During the G1 to S phase transition, MAPKK2-mediated ERK activation contributes to the phosphorylation and subsequent degradation of cell cycle inhibitors, such as p27Kip1, thereby promoting the activity of cyclin-dependent kinases (CDKs) that drive the cell into the DNA synthesis phase.
Furthermore, MAPKK2 activity is indispensable for the G2/M transition. pnas.orgpnas.org Inhibition of MAPKK2 has been shown to cause a delay in G2 progression and arrest cells in the G2 phase. pnas.org This is, in part, due to the role of the MAPK pathway in the activation of CDC2/Cyclin B, the master regulator of entry into mitosis. The N-terminal domain of MAPKK2, by controlling ERK activation, indirectly influences the localization and activation of the CDC2/Cyclin B complex. pnas.org The use of dominant-negative mutants of MAPKK, which interfere with the function of the endogenous enzyme, has demonstrated a delay in the appearance of mitosis-specific antigens, confirming a delay in G2. pnas.orgpnas.org
| Cell Cycle Phase | Role of MAPKK2 N-Terminal Regulation | Key Downstream Effectors |
| G1/S Transition | Facilitates entry into S phase by promoting the degradation of CDK inhibitors. | ERK1/2, p27Kip1 |
| G2/M Transition | Essential for timely entry into mitosis through the activation of the CDC2/Cyclin B complex. | ERK1/2, CDC2/Cyclin B |
Implications for Mitotic Fidelity and Chromosome Segregation
The proper segregation of chromosomes during mitosis is paramount for maintaining genomic stability. The MAPK pathway, regulated by MAPKK2, has been implicated in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before anaphase onset. nih.govyoutube.com
The N-terminal region of MAPKK2, by governing the activation of ERK, contributes to the regulation of the mitotic spindle. nih.gov Studies have shown that the MAPK cascade is required for the proper assembly and maintenance of the mitotic spindle. researchgate.net Depletion or inhibition of components of the MAPK pathway can lead to spindle defects and a failure of the SAC, resulting in chromosome missegregation and aneuploidy. nih.gov While direct evidence pinpointing specific post-translational modifications on the MAPKK2 N-terminus in this process is still emerging, its role in activating downstream kinases that phosphorylate key mitotic regulators underscores its importance in ensuring mitotic fidelity.
Modulation of Diverse Cellular Processes
Beyond its central role in the cell cycle, the N-terminal regulatory domain of MAPKK2 extends its influence to a wide spectrum of cellular activities, including cell adhesion, migration, survival, and differentiation.
Impact on Cell Adhesion and Migration Pathways
Cellular movement is a complex process involving dynamic changes in cell adhesion and the cytoskeleton. The proline-rich region within the N-terminal domain of MAPKK2 has been identified as being important for the motility of cells. nih.gov This region likely facilitates protein-protein interactions that are crucial for the establishment and turnover of focal adhesions, the structures that link the cell's actin cytoskeleton to the extracellular matrix.
The MAPKK2-ERK pathway influences the phosphorylation of several proteins involved in cell migration, including focal adhesion kinase (FAK) and paxillin. While the direct interaction of the MAPKK2 N-terminus with these components is an area of active investigation, its role in orchestrating the signaling cascade that modulates their activity is well-established.
Influence on Apoptosis and Cell Survival Mechanisms
The MAPK pathway plays a dual role in determining cell fate, capable of promoting either cell survival or programmed cell death (apoptosis), depending on the cellular context and the duration and intensity of the signal. nih.gov The N-terminal domain of MAPKK2 is implicated in this critical decision-making process.
In many instances, the activation of the MAPKK2-ERK pathway is associated with pro-survival signals, inhibiting the activity of pro-apoptotic proteins. However, under certain stress conditions, sustained activation of this pathway can lead to apoptosis. nih.gov The precise mechanisms by which the N-terminal domain of MAPKK2 modulates this switch are still being unraveled, but it is clear that its ability to regulate the magnitude and duration of ERK signaling is a key determinant. nih.gov
| Cellular Process | Role of MAPKK2 N-Terminal Regulation | Key Interacting/Regulated Proteins |
| Cell Adhesion & Migration | The N-terminal proline-rich domain is important for cell motility. nih.gov | Focal Adhesion Kinase (FAK), Paxillin |
| Apoptosis & Cell Survival | Modulates the balance between pro-survival and pro-apoptotic signals by controlling ERK activity. nih.gov | Pro- and anti-apoptotic Bcl-2 family proteins |
Role in Cellular Differentiation and Developmental Signaling
The differentiation of cells into specialized types is a fundamental process during embryonic development and tissue homeostasis. The MAPK pathway is a key signaling route that governs these differentiation programs. nih.gov The N-terminal domain of MAPKK2, by controlling the specificity and activity of ERK signaling, plays a crucial role in directing cell fate.
For instance, the MAPK pathway is essential for neurogenesis, the process of generating new neurons. nih.gov Dysregulation of this pathway can lead to developmental abnormalities. In Arabidopsis, a MAPKK kinase has been shown to regulate extra-embryonic cell fate, highlighting the conserved role of this signaling cascade in development. nih.gov While research is ongoing to delineate the specific contributions of the MAPKK2 N-terminal domain in various developmental contexts, its function as a key regulator of a major developmental signaling pathway is undisputed.
Isoform-Specific Contributions of MAPKK2 (1-16) Compared to MAPKK1 N-termini
Functional Divergence Between MEK1 and MEK2 N-terminal ERK-binding Sites
The N-terminus of both MEK1 and MEK2 contains a docking site, known as the D-domain, which is essential for binding to their substrate, ERK. nih.gov This interaction is a prerequisite for efficient phosphorylation and activation of ERK. The amino acid sequences of the N-terminal flanking regions of MEK1 (amino acids 1-67) and MEK2 (amino acids 1-71) share only 58% identity, with the most significant dissimilarity found in the first 32 (MEK1) and 36 (MEK2) residues, showing only 22% homology. nih.govresearchgate.net This region, which includes the MAPKK2 (1-16) peptide sequence, is critical in mediating the specific interaction with ERK. nih.gov
This sequence divergence in the D-domain contributes to the differential regulation of ERK signaling by the two MEK isoforms. One of the most critical functional distinctions is their ability to dictate the subcellular localization of activated ERK2. MEK1-activated ERK2 preferentially translocates to the nucleus, where it can phosphorylate a host of transcription factors and other nuclear proteins, ultimately driving cellular proliferation. nih.govnih.gov In contrast, ERK2 activated by MEK2 is largely retained in the cytoplasm, where it promotes cell survival signals. nih.govnih.gov
This differential sorting of ERK2 is not solely dependent on the N-terminal binding site itself but is also influenced by other regions of the MEK proteins that are functionally linked to the N-terminus. For instance, the proline-rich domain of MEK1 contains phosphorylation sites (Threonine 292 and Serine 298) that are absent in MEK2. nih.govnih.gov Phosphorylation of these sites, which is dependent on the MEK1-ERK2 interaction facilitated by the N-terminal D-domain, modulates the association and dissociation of the kinase-substrate complex, thereby influencing ERK2's nuclear translocation. nih.gov The absence of these regulatory phosphorylation sites in MEK2 contributes to its different handling of ERK2.
Furthermore, studies have shown that while both MEK1 and MEK2 can form heterodimers, this interaction is subject to negative feedback from ERK, which phosphorylates MEK1 on Threonine 292. nih.govresearchgate.net This feedback mechanism, which is conferred to MEK2 through heterodimerization, helps to regulate the duration and intensity of the ERK signal. researchgate.netresearchgate.net The unique N-terminal sequence of MEK1 is integral to this feedback regulation.
Table 1: Functional Divergence of MEK1 and MEK2 N-terminal Regions
| Feature | MAPKK1 (MEK1) | MAPKK2 (MEK2) |
|---|---|---|
| ERK2 Localization | Predominantly Nuclear | Predominantly Cytoplasmic |
| Primary Cellular Outcome | Proliferation | Survival |
| N-terminal Homology | Low in the first 32 amino acids compared to MEK2 nih.govresearchgate.net | Low in the first 36 amino acids compared to MEK1 nih.govresearchgate.net |
| Key Regulatory Feature | Contains phosphorylation sites (T292, S298) in the proline-rich domain that regulate ERK2 binding and release nih.gov | Lacks the key regulatory phosphorylation sites found in MEK1's proline-rich domain |
| Feedback Regulation | Subject to direct negative feedback by ERK phosphorylation on T292 nih.govresearchgate.net | Regulated by feedback indirectly through heterodimerization with MEK1 nih.govresearchgate.net |
Non-redundant Roles in Specific Cell Type Responses and Physiological Contexts
While there is a degree of functional redundancy between MEK1 and MEK2, and in some developmental contexts one can compensate for the other, numerous studies have highlighted their non-redundant roles in specific cell types and physiological processes. nih.gov This specificity is often tied to the differential signaling outcomes directed by their distinct N-termini.
In hepatocytes, for example, the differential localization of ERK2 by MEK1 and MEK2 is critical. MEK1-driven nuclear ERK2 signaling is associated with hepatocyte proliferation, whereas MEK2-mediated cytoplasmic ERK signaling promotes cell survival. nih.gov This illustrates how the distinct N-terminal-driven functions of MEK isoforms can lead to fundamentally different cellular responses within the same cell type.
The non-redundant roles of MEK1 and MEK2 are also evident in the context of cancer. In hepatocellular carcinoma cells, MEK1 deficiency has been shown to suppress cell proliferation, while silencing MEK2 did not have the same effect. nih.gov This suggests that the proliferative signals in these cancer cells are specifically dependent on the MEK1-ERK pathway.
The differential expression patterns of MEK1 and MEK2 in various tissues also point towards their specialized functions. For instance, MEK1 is highly expressed in the adult mouse brain, whereas MEK2 expression is low. nih.gov Conversely, other tissues exhibit different ratios of MEK1 to MEK2 expression. nih.govsinobiological.com This tissue-specific expression likely contributes to the distinct physiological roles of the two isoforms.
Although in many embryonic processes, the deletion of both Mek1 and Mek2 is required to produce a phenotype, revealing functional redundancy, there are exceptions. nih.gov The development of extraembryonic structures, for instance, shows a greater dependence on MEK1. nih.gov
Table 2: Non-redundant Functions of MEK1 and MEK2 in Different Contexts
| Context | Role of MAPKK1 (MEK1) | Role of MAPKK2 (MEK2) |
|---|---|---|
| Hepatocytes | Promotes proliferation via nuclear ERK2 localization nih.gov | Promotes survival via cytoplasmic ERK2 localization nih.gov |
| Hepatocellular Carcinoma | Essential for proliferation nih.gov | Less critical for proliferation nih.gov |
| Mouse Brain (Adult) | Highly expressed nih.gov | Expressed at low levels nih.gov |
| Embryonic Development | Critical for extraembryonic structures nih.gov | Can functionally compensate for MEK1 in many, but not all, embryonic processes nih.gov |
Advanced Methodological Approaches for Investigating Mapkk2 1 16
Peptide Synthesis and Recombinant Expression Strategies for MAPKK2 (1-16) Constructs
The generation of MAPKK2 (1-16) peptides and larger constructs containing this N-terminal region is a foundational step for its detailed investigation. Both chemical synthesis and recombinant expression systems are utilized, each offering distinct advantages for different experimental aims.
Solid-Phase Peptide Synthesis (SPPS): For direct studies of the MAPKK2 (1-16) peptide itself, solid-phase peptide synthesis (SPPS) is the method of choice. This technique allows for the precise, residue-by-residue assembly of the peptide chain on a solid resin support. The most common strategy employed is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. springernature.compeptide.comuci.edu This method involves the sequential addition of Fmoc-protected amino acids, with the temporary Fmoc group being removed at each step to allow for the next coupling reaction. uci.edu
A standard protocol for synthesizing the MAPKK2 (1-16) peptide would involve:
Resin Selection: A Rink amide resin is often chosen to produce a C-terminally amidated peptide, which can mimic the natural state within the full-length protein more closely. uci.edu
Amino Acid Coupling: Each amino acid is activated, typically with a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and coupled to the deprotected N-terminus of the growing peptide chain. springernature.com
Deprotection: The Fmoc protecting group is removed with a mild base, such as piperidine (B6355638) in dimethylformamide (DMF), to expose the amine for the next coupling cycle. uci.edu
Cleavage and Deprotection: Once the full 16-amino acid sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA). peptide.comcsic.es
Purification: The crude peptide is then purified to a high degree (>95%) using reverse-phase high-performance liquid chromatography (RP-HPLC). csic.es
This synthetic approach allows for the incorporation of modifications such as fluorescent labels, biotin (B1667282) tags, or unnatural amino acids at specific positions within the MAPKK2 (1-16) sequence to facilitate various biochemical and biophysical assays.
Recombinant Expression: To study the MAPKK2 (1-16) region in the context of the full-length protein or larger fragments, recombinant expression systems are employed. Baculovirus-infected insect cells and prokaryotic systems like E. coli are common choices. activemotif.comcaltagmedsystems.co.ukmsesupplies.com For ease of purification and detection, an N-terminal tag, such as a FLAG tag or a His-tag, is often engineered into the expression construct. activemotif.comcaltagmedsystems.co.ukactivemotif.com For example, full-length human MAPKK2 has been successfully expressed in a baculovirus system with an N-terminal FLAG tag. activemotif.comactivemotif.com This allows for efficient purification using affinity chromatography and subsequent use in a variety of functional assays. Similarly, N-terminally His-tagged fragments of mouse MAPKK2 have been produced in prokaryotic systems. caltagmedsystems.co.uk
| Method | Application | Advantages | Considerations |
| Solid-Phase Peptide Synthesis (SPPS) | Direct studies of the isolated MAPKK2 (1-16) peptide. | High purity, allows for specific modifications and labeling. | Limited to shorter peptide lengths. |
| Recombinant Expression (Baculovirus) | Studies of the N-terminus in the context of the full-length protein. | Allows for proper protein folding and post-translational modifications. activemotif.com | More complex and time-consuming than prokaryotic systems. |
| Recombinant Expression (E. coli) | High-yield production of larger MAPKK2 fragments. | Rapid growth, high yield, and cost-effective. caltagmedsystems.co.uk | Potential for inclusion body formation and lack of eukaryotic post-translational modifications. |
Biochemical Assays for Functional Analysis of the N-terminal Region
A battery of biochemical assays is essential to dissect the functional contributions of the MAPKK2 N-terminal domain to the enzyme's activity and its interactions with other proteins.
In Vitro Kinase Assays Utilizing N-terminal Modified MAPKK2
In vitro kinase assays are pivotal for determining how modifications or truncations within the N-terminal 1-16 region of MAPKK2 affect its catalytic activity. These assays typically involve incubating the purified MAPKK2 enzyme (wild-type or modified) with its substrate, such as a kinase-dead mutant of ERK2, and ATP. The transfer of phosphate (B84403) from ATP to the substrate is then quantified.
Studies on related kinases have shown that N-terminal truncations can significantly impact kinase activity. researchgate.net For MAPKK2, a kinase assay could compare the activity of the full-length protein with that of an N-terminally truncated version lacking the first 16 amino acids. Such experiments would reveal whether this region is inhibitory, activating, or essential for catalytic function. For instance, a study on MEKK2, a related kinase, utilized in vitro kinase assays to demonstrate that specific residues near the N-terminus of the kinase domain are critical for its catalytic activity under certain conditions. nih.gov A similar approach can be applied to MAPKK2, where the phosphorylation of a substrate like kinase-dead ERK2 is measured using radiolabeled ATP ([γ-³²P]ATP) followed by SDS-PAGE and autoradiography.
| MAPKK2 Variant | Description | Hypothetical Kinase Activity (Relative to WT) | Rationale |
| Wild-Type | Full-length MAPKK2 | 100% | Baseline activity. |
| ΔN16 | Deletion of the first 16 amino acids | Variable | To determine if the N-terminus has an auto-inhibitory or essential role. |
| Point Mutant (e.g., in a conserved residue) | Single amino acid substitution within the 1-16 region | Variable | To identify specific residues critical for function. |
Protein-Protein Binding Assays (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
The N-terminal region of MAPKK2 is a potential docking site for upstream activators (like RAF kinases) or downstream substrates (like ERK kinases). nih.gov Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful label-free techniques to quantify these interactions.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of two molecules in solution, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govcam.ac.ukwur.nl To investigate the binding of the MAPKK2 (1-16) peptide to a potential partner protein (e.g., ERK2), a solution of the peptide would be titrated into a solution of the protein in the calorimeter cell. The resulting heat changes are measured to determine the binding parameters. nih.govresearchgate.net
Surface Plasmon Resonance (SPR): SPR is an optical technique that measures the binding between a ligand immobilized on a sensor chip and an analyte flowing over the surface. nih.govnih.govcsic.es For studying the MAPKK2 N-terminus, the synthetic (1-16) peptide could be immobilized on the chip, and various concentrations of a potential binding partner would be flowed over the surface. The change in the refractive index upon binding provides real-time data on the association and dissociation rates, from which the binding affinity can be calculated. theadl.com
| Technique | Principle | Parameters Measured | Application to MAPKK2 (1-16) |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding in solution. cam.ac.uknih.gov | Kd, n, ΔH, ΔS. wur.nl | Quantifying the binding of the MAPKK2 (1-16) peptide to partner proteins in solution. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. nih.gov | kon, koff, Kd. | Measuring the real-time kinetics and affinity of the MAPKK2 (1-16) peptide interaction with its binding partners. |
Solution NMR Spectroscopy and Circular Dichroism for N-terminal Peptide Conformational Analysis
Understanding the three-dimensional structure of the MAPKK2 (1-16) peptide is key to interpreting its functional roles. Solution Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are the primary methods for this purpose.
Solution NMR Spectroscopy: NMR spectroscopy can provide high-resolution structural information on peptides and proteins in solution. youtube.combiorxiv.org For a short peptide like MAPKK2 (1-16), 2D NMR experiments such as TOCSY and NOESY can be used to assign the proton resonances and determine through-space proximities between protons, which are then used to calculate a family of structures consistent with the experimental data. youtube.com This can reveal whether the peptide adopts a specific conformation (e.g., helical or beta-turn) or exists as a flexible, intrinsically disordered region. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. bbk.ac.uknih.govnih.gov By measuring the differential absorption of left- and right-circularly polarized light in the far-UV region (190-250 nm), a CD spectrum is obtained that is characteristic of the peptide's secondary structure content (α-helix, β-sheet, random coil). nih.gov For the MAPKK2 (1-16) peptide, CD would likely indicate a predominantly random coil or disordered structure, which is common for short, linear peptide fragments. nih.gov
Cell-Based Methodologies for Studying N-terminal Function
While in vitro assays provide detailed biochemical and structural information, cell-based methodologies are crucial for understanding the function of the MAPKK2 N-terminus in a physiological context.
CRISPR/Cas9-Mediated Engineering of MAPKK2 N-terminal Variants
The CRISPR/Cas9 system has revolutionized the ability to precisely edit the genomes of mammalian cells. nih.gov This technology can be used to introduce specific mutations, deletions, or insertions into the endogenous MAP2K2 gene in human or mouse cell lines. nih.govnih.govnih.gov
To study the N-terminal 1-16 region, CRISPR/Cas9 can be used to:
Generate N-terminal deletion mutants: A guide RNA (gRNA) can be designed to target the region encoding the first 16 amino acids of MAPKK2, leading to a non-homologous end joining (NHEJ)-mediated deletion of this sequence.
Create specific point mutations: By co-delivering a gRNA targeting the N-terminal coding region and a single-stranded donor oligonucleotide (ssODN) containing the desired mutation, homology-directed repair (HDR) can be used to introduce precise amino acid substitutions. nih.gov
Insert affinity tags: An N-terminal tag (e.g., HA or Strep-tag) can be knocked into the endogenous MAP2K2 locus to facilitate the purification of the native protein complex for subsequent analysis.
These engineered cell lines can then be used to study the impact of N-terminal modifications on MAPKK2 localization, its interaction with other signaling proteins, and its role in downstream cellular processes like proliferation and differentiation. youtube.comyoutube.com
| CRISPR/Cas9 Application | Methodology | Purpose |
| Gene Knockout/Deletion | gRNA targeting the N-terminus, NHEJ-mediated repair. nih.gov | To study the effect of the complete absence of the N-terminal domain. |
| Point Mutation Knock-in | gRNA and a donor template with the desired mutation, HDR-mediated repair. nih.gov | To investigate the role of specific residues within the N-terminal 1-16 region. |
| Tag Insertion | gRNA and a donor template containing the tag sequence, HDR-mediated repair. | To enable purification and analysis of the endogenous MAPKK2 protein and its interacting partners. |
Live-Cell Imaging and FRET/BRET for N-terminal Interaction Dynamics
The study of protein-protein interactions within their native cellular environment is crucial for understanding their true biological function. Live-cell imaging techniques, particularly Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), provide powerful means to investigate the interaction dynamics of the MAPKK2 N-terminal domain in real-time.
BRET has emerged as a particularly advantageous technique for studying protein interactions. nih.gov It works by tagging a protein of interest with a bioluminescent donor enzyme (like a luciferase) and a putative binding partner with a fluorescent acceptor molecule. nih.gov When the two proteins are in close proximity (typically within 10 nanometers), the energy from the luciferase's substrate-driven light emission is non-radiatively transferred to the acceptor, causing it to fluoresce. nih.govnih.gov This approach avoids the need for external light excitation, thereby circumventing issues common to FRET, such as cellular autofluorescence, phototoxicity, and photobleaching of the donor fluorophore. nih.govnih.gov
The N-terminal region of MAPKK2 (also known as MEK2) contains a conserved docking site that is critical for its interaction with downstream kinases like ERK1 and ERK2, as well as with scaffold proteins such as KSR1. nih.govabcam.comuniprot.org These interactions are fundamental to the regulation and localization of the entire MAPK signaling cascade.
Using BRET, researchers can directly visualize and quantify the association between the MAPKK2 (1-16) peptide and its binding partners in living cells. For instance, the MAPKK2 N-terminal sequence could be fused to a luciferase donor, while its interaction partner, such as ERK2 or KSR1, is fused to a fluorescent acceptor. The detection of a BRET signal upon co-expression of these constructs would provide direct evidence of their interaction at a subcellular level. nih.gov Furthermore, this system allows for the dynamic monitoring of how this interaction is modulated by various cellular stimuli or the introduction of potential inhibitory molecules.
Table 1: Hypothetical BRET Assay for MAPKK2 (1-16) Interaction This table outlines the design of a BRET experiment to probe the interaction between the MAPKK2 N-terminal peptide and its binding partner, ERK2.
| Experimental Component | Description | Purpose | Reference |
|---|---|---|---|
| Donor Construct | MAPKK2 (1-16) peptide fused to a bioluminescent donor (e.g., Renilla luciferase). | To serve as the energy donor in the BRET pair. | nih.govnih.gov |
| Acceptor Construct | Full-length ERK2 protein fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein - YFP). | To serve as the energy acceptor, which will emit light only when in close proximity to the donor. | nih.govnih.gov |
| Cell Line | Human embryonic kidney (HEK293) cells or other suitable mammalian cell lines. | To provide a living cellular context for the protein interaction. | nih.gov |
| Measurement | Ratio of light emitted by the acceptor (e.g., ~535 nm for YFP) to the light emitted by the donor (e.g., ~480 nm for Rluc). | A high acceptor/donor emission ratio indicates a strong interaction between the MAPKK2 N-terminus and ERK2. | nih.gov |
| Potential Finding | Detection of a significant BRET signal confirms direct binding and allows for real-time analysis of the interaction's stability and response to upstream signaling activation. | To validate the N-terminal-mediated interaction in a dynamic physiological setting. | nih.gov |
Computational and Bioinformatic Tools for N-terminal Research
Molecular Dynamics Simulations to Predict N-terminal Conformational Changes
Molecular Dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. chemrxiv.org This technique allows researchers to investigate the conformational flexibility and dynamic behavior of protein domains, such as the N-terminus of MAPKK2, at an atomic level. chemrxiv.orgnih.gov By simulating the MAPKK2 (1-16) peptide in a virtual environment that includes water and ions, MD can predict its intrinsic flexibility and the range of conformations it can adopt. chemrxiv.org
A primary application for MD simulations in this context is to understand how the conformation of the MAPKK2 (1-16) peptide changes upon binding to its partners, like ERK or KSR1. By simulating the peptide both alone and as part of a complex, researchers can identify the specific conformational shifts that are induced by the interaction. nih.gov These simulations can reveal which amino acid residues are critical for the binding interface and how the peptide stabilizes into a specific structure when docked with its target. Such insights are invaluable for understanding the structural basis of the interaction and can guide the design of molecules that might disrupt it.
Table 2: Research Goals for Molecular Dynamics (MD) Simulation of MAPKK2 (1-16) This table details the objectives and potential outcomes of using MD simulations to study the N-terminal peptide of MAPKK2.
| Research Objective | MD Simulation Approach | Potential Insight | Reference |
|---|---|---|---|
| Assess Intrinsic Flexibility | Simulate the unbound MAPKK2 (1-16) peptide in an aqueous solution. Analyze the RMSF for each residue. | Identification of flexible versus rigid regions of the peptide, which may correlate with its binding propensity. | mdpi.com |
| Determine Conformational Stability | Run multiple, long-duration simulations of the unbound peptide and calculate the RMSD over time. | Understanding whether the peptide maintains a stable structure or exists as a flexible, disordered chain. | mdpi.comresearchgate.net |
| Analyze Binding-Induced Changes | Simulate the MAPKK2 (1-16) peptide in complex with its binding partner (e.g., the docking groove of ERK2). Compare peptide conformation to its unbound state. | Reveals the specific conformational changes the peptide undergoes to fit into its binding site and identifies key intermolecular interactions. | nih.gov |
| Evaluate Interaction Stability | Calculate the binding free energy and analyze the hydrogen bond network between the peptide and its partner throughout the simulation. | Quantifies the strength of the interaction and pinpoints the most critical residues responsible for maintaining the complex. | nih.gov |
Bioinformatics Pipelines for PTM Site Prediction and Functional Annotation
Post-translational modifications (PTMs) are crucial for regulating almost all aspects of a protein's life, including its activity, localization, and interaction partners. nih.gov The N-terminal region of MAPKK2, including the (1-16) sequence, is a potential substrate for various PTMs that could functionally modulate its role as a docking domain. Bioinformatics pipelines are indispensable tools for predicting the location of potential PTM sites from an amino acid sequence. nih.govbiorxiv.org
Early prediction tools often relied on sequence similarity-based approaches to identify PTM sites by comparing a query sequence to databases of experimentally verified modifications. nih.gov However, the field has rapidly advanced with the advent of machine learning and deep learning. Modern bioinformatics tools, such as MTPrompt-PTM and Sitetack, leverage complex algorithms, including those that are structure-aware or use known PTMs to improve the prediction of other modification sites. nih.govbiorxiv.org These advanced pipelines can predict a wide array of PTMs—including phosphorylation, acetylation, methylation, and ubiquitination—with increasing accuracy. nih.govjbnu.ac.kr
By inputting the MAPKK2 (1-16) sequences from human, mouse, and rat into these pipelines, researchers can generate a list of predicted PTM sites. For example, the prediction of a phosphorylation site within this N-terminal docking domain would suggest that the binding affinity of MAPKK2 for its partners could be regulated by an upstream kinase. Functional annotation of these predicted sites helps to form testable hypotheses about how the MAPKK2 N-terminus is regulated, guiding future experimental validation.
Table 3: Predicted Post-Translational Modification (PTM) Sites in MAPKK2 (1-16) This table displays the amino acid sequence for the N-terminal (1-16) region of MAPKK2 in human, mouse, and rat, along with hypothetical PTM predictions based on the capabilities of modern bioinformatics tools.
| Organism | Sequence (Residues 1-16) | Potential PTM Site (Residue) | Predicted Modification | Reference |
|---|---|---|---|---|
| Human | MLARRKPVLPALTINP | Serine (S) or Threonine (T) | Phosphorylation | nih.gov |
| Human | MLARRKPVLPALTINP | Lysine (B10760008) (K) | Acetylation, Ubiquitination | nih.govjbnu.ac.kr |
| Mouse | MLARRKPVLPALTINP | Serine (S) or Threonine (T) | Phosphorylation | nih.gov |
| Mouse | MLARRKPVLPALTINP | Lysine (K) | Acetylation, Ubiquitination | nih.govjbnu.ac.kr |
| Rat | MLARRKPVLPALTINP | Serine (S) or Threonine (T) | Phosphorylation | nih.gov |
| Rat | MLARRKPVLPALTINP | Lysine (K) | Acetylation, Ubiquitination | nih.govjbnu.ac.kr |
Comparative Analysis and Evolutionary Perspectives of Mapkk2 N Terminal Domains
Pan-Genomic Evolutionary Conservation of the MAPKK2 (1-16) Region
The N-terminal of MAPKK2 contains a critical docking site (D-site) responsible for its specific interaction with downstream Mitogen-Activated Protein Kinases (MAPKs), particularly ERK1 and ERK2. nih.govsigmaaldrich.cn This interaction is fundamental for the correct propagation of signals in various cellular processes, including proliferation, differentiation, and stress responses.
Identification of Evolutionary Pressures and Structural Constraints on the N-terminus
The N-terminal docking site of MAPKKs is a key determinant of their ability to specifically recognize and activate their cognate MAPKs. nih.govnih.gov This functional necessity imposes significant evolutionary pressure, primarily in the form of purifying selection, to maintain the structural and chemical properties required for this interaction. The D-site functions as a tether, bringing the kinase domain of MAPKK2 into close proximity with its substrate, thereby ensuring efficient and specific phosphorylation. nih.gov
Structurally, the N-terminal region, including the initial 16 amino acids, is largely considered to be intrinsically disordered in its unbound state. However, upon binding to its MAPK partner, it adopts a more defined conformation. njust.edu.cn This induced fit is a common feature of docking interactions in signaling pathways. The flexibility of this region allows it to adapt to the binding groove of its specific MAPK, while the conserved residues within the docking motif provide the necessary binding affinity and specificity.
Species-Specific Adaptations and Functional Divergence in Human, Mouse, and Rat MAPKK2 (1-16)
A direct comparison of the first 16 amino acids of MAPKK2 in humans, mice, and rats reveals a high degree of conservation, underscoring its critical functional role.
| Species | UniProt Acc. | Amino Acid Sequence (1-16) |
| Human | P36507 | MLARRKPVLPALTINP |
| Mouse | Q63838 | MLARRKPVLPALTINP |
| Rat | P36506 | MLARRKPVLPALTINP |
As illustrated in the table, the amino acid sequence of the MAPKK2 (1-16) region is identical among humans, mice, and rats. This absolute conservation highlights the stringent evolutionary constraints on this segment, suggesting that any deviation would likely be detrimental to its function.
Implications of Ortholog Differences for Disease Modeling and Therapeutic Development
The identical nature of the MAPKK2 (1-16) sequence in humans, mice, and rats has significant implications for biomedical research. The high fidelity of this region in mouse and rat models suggests they are excellent systems for studying the fundamental roles of the MAPKK2 N-terminal docking site in normal physiology and in human diseases. nih.govnih.gov Mutations in the MAP2K2 gene are associated with developmental disorders like Cardiofaciocutaneous syndrome (CFC). uniprot.org Given the sequence identity, mouse and rat models carrying specific mutations in this region can accurately recapitulate the molecular consequences of human mutations, providing valuable platforms for investigating disease mechanisms and for the preclinical evaluation of therapeutic agents targeting the MAPK pathway.
Comparative Proteomics of N-terminal Modifications Across Species
Future Research Directions and Theoretical Frameworks for Mapkk2 1 16
Elucidating the Precise Molecular Mechanisms Governing N-terminal Autoinhibition and its Release
The N-terminal region of MAPKKs is implicated in autoinhibition, and future studies are needed to precisely define the role of the 1-16 amino acid sequence of MAPKK2 in this process. While a negative regulatory region has been identified further downstream (residues 48-55 in MEK2), the contribution of the initial 16 residues to maintaining the kinase in an inactive conformation is not fully understood. It is hypothesized that this segment may sterically hinder the kinase domain or prevent the conformational changes necessary for activation.
The release of this autoinhibition is likely a multi-step process initiated by the binding of upstream activators like RAF kinases. Research should focus on how phosphorylation events, potentially outside the 1-16 region itself, induce conformational changes that "release" this N-terminal inhibitory segment. High-resolution structural techniques, such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in visualizing the dynamic conformational shifts of the N-terminus upon binding to RAF and subsequent activation.
Comprehensive Mapping of All Direct and Indirect Interaction Partners of the MAPKK2 (1-16) Peptide
The primary known interaction partner of the N-terminal region of MAPKK2 is its substrate, ERK. The 1-16 peptide constitutes a significant portion of the D-domain, a docking site essential for this interaction. However, it is plausible that this region interacts with other proteins that modulate MAPKK2 activity and specificity.
Future research should employ advanced proteomic techniques, such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screens, using the MAPKK2 (1-16) peptide as bait to identify novel direct and indirect interaction partners. researchgate.net Identifying these partners will be crucial to understanding how MAPKK2 is integrated into the broader cellular signaling network and how its function is fine-tuned in different cellular contexts. For instance, scaffold proteins may bind to this region to facilitate the assembly of specific MAPK signaling modules.
Table 1: Potential Interaction Partners of the MAPKK2 N-terminal Domain
| Interacting Protein | Function | Interaction Type |
| ERK1/ERK2 | Substrate | Direct |
| RAF kinases (A-RAF, B-RAF, C-RAF) | Upstream Activator | Indirect (activation-dependent) |
| Scaffold Proteins (e.g., KSR) | Signal Transduction Regulation | Potential Direct/Indirect |
| Phosphatases | Deactivation | Potential Direct/Indirect |
| Unidentified Regulatory Proteins | Modulation of Activity/Specificity | To be determined |
Dynamic Characterization of N-terminal Post-Translational Modification Interplay and Cross-Talk
Post-translational modifications (PTMs) are critical for regulating protein function, and the N-terminus of many proteins is a hotspot for such modifications. nih.govijbs.com While large-scale proteomic studies have identified numerous PTMs on MAPKK2, specific modifications within the first 16 amino acids and their functional consequences remain largely uncharacterized.
Future research must focus on identifying and characterizing PTMs such as phosphorylation, acetylation, ubiquitination, and others within the MAPKK2 (1-16) region in human, mouse, and rat. jcpjournal.org Advanced mass spectrometry techniques will be essential for this purpose. nih.gov Furthermore, it will be critical to understand the interplay and cross-talk between different PTMs. For example, acetylation of a lysine (B10760008) residue might prevent its ubiquitination or alter the binding affinity for a specific partner. Understanding the dynamic nature of these modifications in response to various cellular signals will provide a more complete picture of MAPKK2 regulation.
Development of Synthetic Peptides and Small Molecule Modulators Targeting the N-terminal Interface of MAPKK2
The critical role of the MAPKK2 N-terminal domain in substrate recognition makes it an attractive target for the development of novel therapeutic agents. Synthetic peptides that mimic the MAPKK2 (1-16) sequence or the corresponding docking site on ERK could be designed to competitively inhibit the MAPKK2-ERK interaction. nih.govfrontiersin.org Such peptides could offer a high degree of specificity, a desirable trait for kinase inhibitors. frontiersin.orgnih.gov
In addition to peptides, high-throughput screening of small molecule libraries could identify compounds that bind to the N-terminal interface of MAPKK2. nih.gov These molecules could either block the interaction with ERK or allosterically modulate the kinase's activity. nih.gov The development of such specific modulators would not only have therapeutic potential but would also serve as valuable research tools to probe the functions of the MAPKK2 N-terminus. nih.govmdpi.com
Systems Biology Modeling of N-terminal Contributions to MAPK Pathway Input-Output Specificity
The MAPK pathway is a complex network with multiple inputs and outputs. The specificity of the signal is determined by the duration and amplitude of kinase activity, as well as the subcellular localization of the components. The N-terminal domain of MAPKK2 likely plays a significant role in determining this specificity.
Theoretical Implications for Understanding Allosteric Regulation and Kinase Specificity in Multi-Domain Proteins
The study of the MAPKK2 (1-16) peptide has broader implications for understanding the fundamental principles of protein kinase regulation. The N-terminal domain's involvement in both substrate binding and potential autoinhibition highlights the intricate allosteric communication that occurs within multi-domain proteins. nih.gov
Theoretical frameworks can be developed to model how binding events at the distal N-terminus are transmitted through the protein structure to affect the catalytic activity of the kinase domain. This involves understanding the flow of information through networks of interacting residues. Such models can provide insights into how kinase specificity is achieved, not just through the active site, but also through remote docking interactions. The MAPKK2 N-terminus serves as an excellent model system to explore these fundamental questions in protein science. nih.gov
Q & A
Q. How should researchers address potential biases in MAPKK2 (1-16) functional studies, such as selective reporting of phosphorylation events?
- Methodological Answer: Adopt blind analysis protocols where researchers are unaware of sample groups during data collection. Use pre-registered protocols (e.g., on Open Science Framework) to define primary endpoints. Report negative results transparently, as seen in studies where MAPKK2 cleavage was unaffected by Bithionol . Follow NIH guidelines for experimental rigor, including replication across independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
